molecular formula C15H12FNO5 B6392916 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261930-33-9

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6392916
CAS RN: 1261930-33-9
M. Wt: 305.26 g/mol
InChI Key: LYZBTANGHVQMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid (FMNA) is a synthetic derivative of nicotinic acid, a naturally occurring compound found in plants, fungi, and bacteria. It has a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine. FMNA is a useful tool for scientists to study the structure and function of nicotinic acid and its derivatives. It is also widely used in the synthesis of complex molecules and has potential applications in drug discovery and development.

Mechanism of Action

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% acts as an agonist at nicotinic acid receptors, which are located on the surface of cells. When 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% binds to these receptors, it triggers a conformational change in the receptor, which leads to the activation of downstream signaling pathways. These pathways lead to a variety of physiological responses, including the regulation of glucose and lipid metabolism, as well as the release of hormones and neurotransmitters.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of physiological effects. It has been shown to stimulate the release of insulin, which helps to regulate glucose metabolism. It has also been shown to reduce cholesterol levels and to increase the production of fatty acids. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in lab experiments is that it is relatively easy to synthesize and is of good quality. In addition, it has a wide range of applications in the study of biochemical and physiological processes. However, there are some limitations to using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in lab experiments. For example, it is not very stable and can degrade over time. In addition, it is not always easy to control the concentration of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in a reaction, which can lead to inconsistent results.

Future Directions

There are a number of potential future directions for research using 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%. For example, further research could be done to explore its potential applications in drug discovery and development. In addition, more research could be done to investigate its effects on various biochemical and physiological processes. Furthermore, research could be done to develop more stable forms of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%, which could be used in lab experiments. Finally, research could be done to explore the molecular mechanisms underlying the physiological effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%.

Synthesis Methods

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% can be synthesized by the condensation of 2-fluoro-5-methoxycarbonylphenylacetic acid and 2-methoxynicotinic acid in the presence of a strong base, such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is usually high and the product is of good quality.

Scientific Research Applications

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is widely used in scientific research for studying the structure and function of nicotinic acid and its derivatives. It is also used in the synthesis of complex molecules and has potential applications in drug discovery and development. In addition, 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used in the study of the effects of nicotinic acid on various biochemical and physiological processes. For example, it has been used to study the effects of nicotinic acid on the activity of enzymes involved in the metabolism of fatty acids and cholesterol.

properties

IUPAC Name

5-(2-fluoro-5-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)6-9(7-17-13)10-5-8(15(20)22-2)3-4-12(10)16/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBTANGHVQMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688117
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-33-9
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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